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Introduction

TIM-063 is a chemical compound initially developed as an ATP-competitive inhibitor of
Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] CaMKK is a key enzyme in
various Ca2+-mediated signaling pathways, activating downstream kinases such as CaMKI,
CaMKIlV, protein kinase B/Akt, and 5’AMP-activated protein kinase.[1] Recent research has
revealed that TIM-063 also interacts with other protein kinases, most notably Adaptor-
Associated Kinase 1 (AAK1), an enzyme implicated in neurological disorders like Parkinson's
disease and schizophrenia, as well as viral infections.[3][4] This off-target activity has opened
new avenues for its use in neuroscience research, primarily as a tool for target identification
and as a lead compound for the development of more specific inhibitors.[4]

These application notes provide detailed protocols for the use of TIM-063 in identifying novel
protein kinase targets and summarize its inhibitory activities.

Data Presentation

Table 1: Inhibitory Activity of TIM-063 and its Derivative TIM-098a
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] o o Selective for AAK1
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Caption: Signaling pathways affected by TIM-063.
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Caption: Kinobeads workflow for target identification.

Experimental Protocols
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Protocol 1: Identification of TIM-063 Protein Kinase
Targets using Kinobeads Technology

This protocol details a chemical proteomics approach to identify the protein kinases that
interact with TIM-063.[3]

Materials:

TIM-063

Sepharose beads

Cellular extracts (e.g., from mouse cerebrum)[5]

Wash buffer

Elution buffer (containing excess TIM-063)

Mass spectrometer

Procedure:

Immobilization of TIM-063: Covalently couple TIM-063 to Sepharose beads to create TIM-
063-sepharose complexes (also referred to as TIM-127-sepharose).[1][3]

o Preparation of Cellular Extracts: Prepare protein lysates from the tissue or cells of interest
(e.g., mouse cerebrum) under conditions that preserve protein kinase activity.[5]

o Affinity Chromatography: a. Incubate the TIM-063-sepharose beads with the cellular extracts
to allow for the binding of target kinases.[3] b. Perform extensive washing steps with a
suitable wash buffer to remove non-specifically bound proteins.[3]

» Elution: Elute the specifically bound kinases from the beads by incubating with an elution
buffer containing a high concentration of free TIM-063 (e.g., 100 puM).[5] This competitively
displaces the bound kinases.

o Protein Identification: Analyze the eluted protein fraction using mass spectrometry to identify
the proteins that specifically interact with TIM-063.[3][5] This will reveal potential on-target
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and off-target kinases.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity (IC50) of TIM-063 or its derivatives against
a specific protein kinase, such as AAK1.[7]

Materials:

e Recombinant purified protein kinase (e.g., His-tagged AAK1 catalytic domain)
e TIM-063 or its derivatives (e.g., TIM-098a) at various concentrations

o [y-32P]ATP

» Kinase reaction buffer

e Substrate peptide for the kinase

e Phosphocellulose paper

 Scintillation counter

Procedure:

o Kinase Reaction Setup: a. Prepare a reaction mixture containing the kinase reaction buffer,
the recombinant protein kinase, and the substrate peptide. b. Add varying concentrations of
TIM-063 or its derivatives to the reaction mixture. Include a control with no inhibitor.

« Initiation of Reaction: Start the kinase reaction by adding [y-32P]ATP (e.g., to a final
concentration of 100 uM).[7]

 Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[7]

» Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose
paper.

e Washing: Wash the phosphocellulose paper extensively to remove unincorporated [y-
32P]ATP.
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» Quantification: Measure the amount of incorporated 32P into the substrate peptide using a
scintillation counter.

» Data Analysis: Calculate the percentage of kinase activity at each inhibitor concentration
relative to the control. Determine the IC50 value by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration and fitting the data to a dose-response
curve.

Protocol 3: Cellular AAK1 Inhibition Assay

This protocol assesses the cell permeability and inhibitory activity of TIM-063 derivatives in a
cellular context.[2][5]

Materials:

o Hela cells (or other suitable cell line)

o Expression vector for AAK1

e Transfection reagent

e Cell culture medium

e TIM-098a (or other cell-permeable derivatives)

e Lysis buffer

e Antibodies for Western blotting (e.g., anti-AAK1, anti-phospho-substrate)
Procedure:

o Cell Culture and Transfection: a. Culture HelLa cells in the appropriate medium. b. Transfect
the cells with an expression vector for AAK1 using a suitable transfection reagent.

« Inhibitor Treatment: Treat the transfected cells with varying concentrations of TIM-098a for a
specified duration.

o Cell Lysis: Lyse the cells to extract total protein.
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o Western Blot Analysis: a. Separate the protein lysates by SDS-PAGE and transfer to a
membrane. b. Probe the membrane with antibodies against AAK1 to confirm overexpression
and a phospho-specific antibody for a known AAK1 substrate to assess its kinase activity.

o Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on the
phosphorylation of the AAK1 substrate. Calculate the cellular IC50 value.

Potential Applications in Neuroscience Research

While direct applications of TIM-063 in preclinical models of specific neurological diseases are
still emerging, its established role as a dual CaMKK/AAK1 inhibitor and the development of its
AAK1-selective derivative, TIM-098a, suggest several research applications:

o Target Validation: Use TIM-063 and TIM-098a to probe the roles of CaMKK and AAK1 in
cellular models of neurodegeneration (e.g., Parkinson's, Alzheimer's disease). For instance,
investigating the effect of AAK1 inhibition on alpha-synuclein trafficking or clathrin-mediated
endocytosis.[2][4]

e Drug Discovery: Utilize TIM-063 as a scaffold for the development of more potent and
selective inhibitors for AAK1 or other identified off-target kinases with therapeutic potential in
neuroscience.[4]

e Tool Compound: Employ TIM-063 in Kinobeads-based screening of lysates from diseased
brain tissue to identify novel kinase targets associated with neurodegenerative pathologies.

[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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